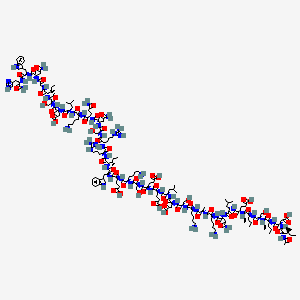
8-Amino-2-(4-hydroxy-3-methylphenyl)azo-1-naphthol-3,6-disulfonic acid disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-2-(4-hydroxy-3-methylphenyl)azo-1-naphthol-3,6-disulfonic acid disodium salt is a complex organic compound known for its vibrant color properties. It is commonly used in the dye industry due to its ability to form stable, intense colors. The compound’s structure includes an azo group, which is responsible for its chromophoric properties, making it valuable in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-2-(4-hydroxy-3-methylphenyl)azo-1-naphthol-3,6-disulfonic acid disodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-hydroxy-3-methylaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 1-naphthol-3,6-disulfonic acid in an alkaline medium. This step forms the azo bond, resulting in the formation of the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature and pH is maintained to ensure high yield and purity. The final product is often isolated by filtration, washed, and dried to obtain the disodium salt form.
Chemical Reactions Analysis
Types of Reactions
8-Amino-2-(4-hydroxy-3-methylphenyl)azo-1-naphthol-3,6-disulfonic acid disodium salt undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The hydroxyl and amino groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide are commonly used for oxidation reactions.
Reducing Agents: Sodium dithionite or zinc in acidic conditions are used for reduction.
Substitution Reactions: These often require catalysts or specific conditions such as acidic or basic environments.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
8-Amino-2-(4-hydroxy-3-methylphenyl)azo-1-naphthol-3,6-disulfonic acid disodium salt has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo bond can be cleaved under certain conditions, leading to the formation of reactive intermediates that interact with molecular targets. In biological systems, the compound can bind to proteins and nucleic acids, affecting their function and structure.
Comparison with Similar Compounds
Similar Compounds
1-Naphthol-3,6-disulfonic acid: Similar in structure but lacks the azo group.
8-Amino-1-naphthol-3,6-disulfonic acid: Similar but with different substitution patterns.
Uniqueness
8-Amino-2-(4-hydroxy-3-methylphenyl)azo-1-naphthol-3,6-disulfonic acid disodium salt is unique due to its specific substitution pattern and the presence of both hydroxyl and amino groups, which enhance its reactivity and versatility in various applications.
Properties
Molecular Formula |
C17H13N3Na2O8S2 |
|---|---|
Molecular Weight |
497.4 g/mol |
IUPAC Name |
disodium;5-amino-4-hydroxy-3-[(4-hydroxy-3-methylphenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C17H15N3O8S2.2Na/c1-8-4-10(2-3-13(8)21)19-20-16-14(30(26,27)28)6-9-5-11(29(23,24)25)7-12(18)15(9)17(16)22;;/h2-7,21-22H,18H2,1H3,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
InChI Key |
ZYHZZEJEZQCFIA-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[2-[3-[[2-[diethyl(methyl)azaniumyl]acetyl]amino]anilino]-2-oxoethyl]-diethyl-methylazanium;diiodide](/img/structure/B13738796.png)
![N-Cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B13738804.png)

![1-ethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B13738810.png)



![2-[(4-Tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13738826.png)
